Dysprosium(III) trifluoromethanesulfonate

Description

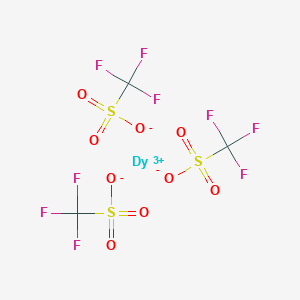

Structure

3D Structure of Parent

Properties

IUPAC Name |

dysprosium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVCYDUEICANRJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3DyF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433047 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139177-62-1 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium tris(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Dysprosium(III) trifluoromethanesulfonate

An In-depth Technical Guide to the Synthesis and Characterization of Dysprosium(III) Trifluoromethanesulfonate

Abstract

This compound, Dy(CF₃SO₃)₃ or Dy(OTf)₃, has emerged as a uniquely effective Lewis acid catalyst in organic and materials synthesis. As a member of the lanthanide triflate family, it combines the strong electrophilicity of the Dy³⁺ ion with the stabilizing and weakly coordinating nature of the trifluoromethanesulfonate anion.[1] This synergy results in a catalyst that is not only powerful but also remarkably water-tolerant, a significant advantage over traditional Lewis acids like AlCl₃.[1][2] Its particular mildness and high catalytic activity, even in the presence of Lewis-basic nitrogen and oxygen functionalities, make it an invaluable tool for modern synthetic chemistry.[3][4] This guide provides a comprehensive overview of the synthesis of both hydrated and anhydrous Dy(OTf)₃, details the essential characterization techniques required for its validation, and discusses its key applications, offering researchers and drug development professionals a practical and scientifically grounded resource.

Introduction: The Significance of Lanthanide Triflates

Lanthanide triflates, Ln(OTf)₃, are a class of salts that have garnered substantial interest for their application as recyclable, water-stable Lewis acid catalysts in organic synthesis.[2][5] Unlike conventional Lewis acids that are often deactivated or decomposed by water, lanthanide triflates can function efficiently in aqueous media, aligning with the principles of green chemistry by reducing the need for volatile organic solvents.[1] Their catalytic utility spans a wide range of crucial carbon-carbon and carbon-heteroatom bond-forming reactions, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and aldol condensations.[2][3][6]

Within this family, Dysprosium(III) triflate stands out. The high oxophilicity of the Dy³⁺ ion, coupled with its retained catalytic activity in the presence of basic functional groups, allows for transformations involving unprotected amines and other sensitive substrates where traditional catalysts would be sequestered and rendered inactive.[3] This guide aims to equip researchers with the fundamental knowledge to confidently synthesize and rigorously characterize this versatile compound.

Synthesis Protocols

The preparation of this compound is typically achieved through the reaction of a dysprosium precursor, most commonly Dysprosium(III) oxide (Dy₂O₃), with trifluoromethanesulfonic acid (triflic acid). Depending on the target application, either the hydrated or the anhydrous form of the salt can be prepared.

Synthesis of Hydrated this compound, Dy(H₂O)₉₃

The hydrated form is the most common starting material and is sufficient for many catalytic applications in aqueous or protic solvents. The synthesis relies on a straightforward acid-base reaction.

Causality: The use of Dysprosium(III) oxide, a basic oxide, allows for a clean reaction with the superacid, triflic acid.[7] The reaction is typically performed in water, which facilitates the formation of the stable nonahydrate complex, [Dy(H₂O)₉]³⁺.[2] Heating is employed to increase the reaction rate between the solid oxide and the aqueous acid. A slight excess of the oxide is used to ensure that all the highly corrosive triflic acid is consumed, simplifying the workup procedure.

Experimental Protocol:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Dysprosium(III) oxide (Dy₂O₃).

-

Reaction: Slowly add a 50% v/v aqueous solution of trifluoromethanesulfonic acid to the flask. A slight excess of Dy₂O₃ relative to the acid stoichiometry (1:6 molar ratio of Dy₂O₃ to HOTf) is recommended.

-

Reflux: Heat the resulting slurry to reflux (approximately 100-110 °C) with vigorous stirring for 1 to 2 hours. The mixture should become a clear, colorless to pale yellow solution as the oxide dissolves.[3]

-

Filtration: After cooling to room temperature, filter the solution through a fine porosity filter (e.g., Celite pad or 0.45 µm syringe filter) to remove any unreacted Dy₂O₃.

-

Isolation: Remove the water from the filtrate under reduced pressure using a rotary evaporator. The resulting solid can be further dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to yield a white to off-white crystalline solid, the nonahydrate ₃.

Caption: Workflow for the synthesis of hydrated Dysprosium(III) triflate.

Synthesis of Anhydrous this compound, Dy(OTf)₃

For applications in moisture-sensitive organic synthesis or in the preparation of anhydrous coordination complexes, the complete removal of coordinated water is essential.[8][9]

Causality: The coordinated water molecules in ₃ are strongly bound to the Lewis acidic Dy³⁺ center. To remove them, significant thermal energy is required. Performing the heating under high vacuum shifts the equilibrium of the dehydration process, facilitating the removal of water vapor and preventing potential hydrolysis or side reactions at elevated temperatures.[2] The temperature must be carefully controlled to be high enough for dehydration but below the compound's decomposition temperature.

Experimental Protocol:

-

Setup: Place the previously synthesized hydrated this compound in a Schlenk flask or a similar apparatus suitable for heating under vacuum.

-

Dehydration: Connect the flask to a high-vacuum line (<0.1 mmHg).

-

Heating: Gradually heat the flask in an oil bath or heating mantle to between 180 and 200 °C.[2] The solid may initially melt or appear wet as water is released.

-

Drying: Maintain this temperature under dynamic vacuum for several hours (typically 4-6 hours) until the material becomes a fine, free-flowing powder.

-

Handling: Cool the flask to room temperature under vacuum before backfilling with an inert atmosphere (e.g., nitrogen or argon). The resulting anhydrous Dy(OTf)₃ is highly hygroscopic and must be handled and stored under inert conditions.[9][10]

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Structural Analysis

-

Powder X-Ray Diffraction (PXRD): PXRD is an essential technique for confirming the crystalline phase and assessing the purity of the bulk powder sample. The obtained diffraction pattern serves as a fingerprint for the material, which can be compared against literature data or databases to confirm the successful synthesis of the desired crystalline form. [11][12]It is also effective for verifying the conversion from the hydrated to the anhydrous form, as the two will have distinct crystal structures and thus different diffraction patterns.

-

Single-Crystal X-Ray Diffraction: This is the definitive method for elucidating the precise three-dimensional atomic structure. [13]If suitable single crystals can be grown, this technique provides unambiguous information about the coordination number and geometry of the Dy³⁺ ion, the coordination mode of the triflate anions (if any), and the arrangement of molecules in the crystal lattice. [13][14]For the hydrated form, it would be expected to confirm the [Dy(H₂O)₉]³⁺ cationic complex. [2]

Applications in Research and Drug Development

The utility of this compound is primarily centered on its role as a robust and versatile Lewis acid catalyst.

-

Catalysis in Organic Synthesis: Dy(OTf)₃ is an excellent catalyst for a variety of transformations. It has been successfully employed in the aza-Piancatelli rearrangement for synthesizing aminocyclopentenones and azaspirocycles, which are valuable scaffolds in medicinal chemistry. [6][15]Its tolerance for basic amines makes it superior to other Lewis acids in electrophilic substitution reactions of indoles with imines. [3][6]It also effectively catalyzes aldol reactions, Friedel-Crafts alkylations, and various cycloaddition reactions. [3][6]The ability to perform these reactions in environmentally benign solvents, including water, makes Dy(OTf)₃ a catalyst of significant interest for sustainable chemical manufacturing. [1][5]* Precursor in Materials Science: Anhydrous Dy(OTf)₃ serves as a valuable, soluble precursor for the synthesis of other advanced dysprosium-containing materials under non-aqueous conditions. [8][9]This includes the preparation of coordination polymers, metal-organic frameworks (MOFs), and single-molecule magnets, where the magnetic properties of the Dy³⁺ ion are of primary interest. [16]

Conclusion

This compound is a compound of significant practical importance, bridging the gap between high catalytic activity and operational simplicity. Its synthesis from readily available Dysprosium(III) oxide is straightforward, and protocols for preparing both the hydrated and crucial anhydrous forms are well-established. A comprehensive suite of characterization techniques—including spectroscopy, thermal analysis, and diffraction—is necessary to provide a self-validating confirmation of the material's identity, purity, and hydration state. For researchers in organic synthesis and materials science, a thorough understanding of these synthetic and analytical protocols is the foundation for leveraging the unique and powerful catalytic properties of Dy(OTf)₃ in the development of novel molecules and materials.

References

-

Lanthanide trifluoromethanesulfonates - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Schuetz, S. A., Day, V. W., Sommer, R. D., Rheingold, A. L., & Belot, J. A. (2001). Anhydrous Lanthanide Schiff Base Complexes and Their Preparation Using Lanthanide Triflate Derived Amides. Inorganic Chemistry, 40(20), 5292-5295. [Link]

-

Coles, S. J., et al. (2017). Synthesis, structural characterisation and solution behaviour of high-symmetry lanthanide triflate complexes with the sterically demanding phosphine oxides Cy3PO and tBu3PO. European Journal of Inorganic Chemistry, 2017(11), 1464-1471. [Link]

-

Dysprosium(III) Catalysis in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Roithová, J., & Májek, M. (2019). The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. European Journal of Organic Chemistry, 2019(38), 6469-6475. [Link]

-

Allen, K. D., & Tsvetkova, T. (2010). Dynamic Measurements of Aqueous Lanthanide Triflate-Catalyzed Reactions Using Luminescence Decay. Organic Letters, 12(13), 3058-3061. [Link]

-

Schuetz, S. A., Day, V. W., Sommer, R. D., Rheingold, A. L., & Belot, J. A. (2001). Anhydrous Lanthanide Schiff Base Complexes and Their Preparation Using Lanthanide Triflate Derived Amides. Inorganic Chemistry, 40(20), 5292-5295. [Link]

-

Lanthanide triflates. (n.d.). chemeurope.com. Retrieved January 9, 2026, from [Link]

-

This compound, 98%. (n.d.). SLS. Retrieved January 9, 2026, from [Link]

-

Lanthanide triflate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Mhammed, M. A., & Deka, U. (2015). Synthesis of aluminium triflate-grafted MCM-41 as a water-tolerant acid catalyst for the ketalization of glycerol with acetone. RSC Advances, 5(67), 54371-54381. [Link]

-

Schuetz, S. A., et al. (2001). Anhydrous lanthanide Schiff base complexes and their preparation using lanthanide triflate derived amides. Inorganic Chemistry, 40(20), 5292-5. [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 9, 2026, from [Link]

-

Yanagihara, N., Nakamura, S., & Nakayama, M. (1995). Thermal Decomposition of Lanthanum Trifluoromethanesulfonate. Chemistry Letters, 24(7), 567-568. [Link]

-

Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo. Retrieved January 9, 2026, from [Link]

-

Absorption spectra of the three dysprosium complexes in diluted (2 × 10...). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Azeem, P. A., Balaji, S., & Reddy, R. R. (2008). Spectroscopic properties of Dy(3+) ions in NaF-B(2)O(3)-Al(2)O(3) glasses. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 183-188. [Link]

-

Al-Hada, N. M., et al. (2022). Synthesis and Characterization of a Dysprosium(III)–Iron(III) Heterodinuclear Complex: Crystallographic, Hirshfeld Surface, Density-Functional Theory, and Luminescence Analyses. Molecules, 27(24), 8889. [Link]

-

Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Gáspár, I., & Tóth, É. (1999). Structures of Dysprosium(III) Triflates in Water, Methanol, and 2-Propanol As Studied by 17O and 19F NMR Spectroscopy. Inorganic Chemistry, 38(13), 3192-3196. [Link]

-

Lalli, P. M., et al. (2010). Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1157-1164. [Link]

-

Thermal Analysis of Materials using TGA, TMA and DSC. (n.d.). Lucideon. Retrieved January 9, 2026, from [Link]

-

Study on the fluorination of dysprosium oxide by ammonium bifluoride for the preparation of dysprosium fluoride. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Dysprosium(III) oxide. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Dysprosium(III) fluoride. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Spectroscopic Properties of Dysprosium Oxide Containing Lithium Borate Glasses. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis of dysprosium oxide by homogeneous precipitation. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Introduction to X-Ray Crystallography. (2019, May 6). YouTube. Retrieved January 9, 2026, from [Link]

-

7.3: X-ray Crystallography. (2022, August 28). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Applications of Dysprosium Oxide. (n.d.). Stanford Materials. Retrieved January 9, 2026, from [Link]

-

Understanding x-ray crystallography structures. (2021, September 26). YouTube. Retrieved January 9, 2026, from [Link]

-

Gáspár, I., & Tóth, É. (1999). Structures of Dysprosium(III) Triflates in Water, Methanol, and 2-Propanol As Studied by 17O and 19F NMR Spectroscopy. Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

Thermal stability of dysprosium scandate thin films. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis, structures and magnetic properties of dysprosium(iii) complexes based on amino-bis(benzotriazole phenolate) and nitrophenolates: influence over the slow relaxation of the magnetization. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 9, 2026, from [Link]

Sources

- 1. Lanthanide_triflates [chemeurope.com]

- 2. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic Measurements of Aqueous Lanthanide Triflate-Catalyzed Reactions Using Luminescence Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 98 139177-62-1 [sigmaaldrich.com]

- 7. Dysprosium(III) oxide - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure Analysis of Dysprosium(III) Trifluoromethanesulfonate (Dy(OTf)3)

Foreword: Decoding the Architecture of a Versatile Catalyst

This compound, Dy(OTf)3, has emerged as a compound of significant interest within the scientific community, particularly for its role as a potent, water-tolerant Lewis acid catalyst in a myriad of organic transformations.[1][2][3][4] Its efficacy in promoting reactions such as aldol condensations, Friedel-Crafts alkylations, and multicomponent reactions underscores its value in modern synthetic chemistry.[2][3][5] The triflate anion (OTf), being the conjugate base of a superacid, is an exceptionally stable and weakly coordinating anion, which imparts strong Lewis acidity to the Dy(III) center.[6]

A thorough understanding of the three-dimensional atomic arrangement—the crystal structure—of Dy(OTf)3 is paramount. It is this intricate architecture that dictates the compound's stability, reactivity, and catalytic behavior. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical logic employed in the crystal structure analysis of Dy(OTf)3. We will delve into the synthesis of high-quality crystals, the application of single-crystal and powder X-ray diffraction, and the interpretation of the resulting data to construct a complete structural portrait. This document is intended for researchers and professionals in chemistry and drug development who seek to leverage a fundamental structural understanding to inform their work with this versatile lanthanide catalyst.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the material itself. The preparation of Dy(OTf)3 must be approached with meticulous care, as the compound can exist in both hydrated and anhydrous forms, each possessing a distinct crystal structure and reactivity profile. The presence of water is a critical variable; lanthanide triflates are often synthesized as nonahydrates, 3, where water molecules occupy the primary coordination sphere of the metal ion.[7]

Synthesis of Hydrated Dysprosium(III) Triflate

The hydrated form is the common starting point and is typically prepared via the reaction of dysprosium(III) oxide with aqueous trifluoromethanesulfonic acid.[7]

Experimental Protocol: Synthesis of ₃

-

Reaction Setup: To a round-bottom flask, add dysprosium(III) oxide (Dy₂O₃).

-

Acid Addition: Slowly add a stoichiometric excess of aqueous trifluoromethanesulfonic acid (HOTf) to the flask with stirring. The reaction is exothermic.

-

Causality: The reaction Dy₂O₃ + 6HOTf + 18H₂O → 2₃ + 3H₂O drives the formation of the hydrated salt.[7]

-

-

Dissolution: Gently heat the mixture to ensure the complete dissolution of the oxide.

-

Crystallization: Allow the resulting solution to cool slowly to room temperature. Further cooling in a refrigerator (4°C) will promote the formation of single crystals.

-

Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Preparation of Anhydrous Dy(OTf)₃

For many applications in anhydrous organic synthesis, the removal of coordinated water is essential. This is typically achieved by thermal dehydration under vacuum.[7][8]

Experimental Protocol: Dehydration of ₃

-

Setup: Place the hydrated Dy(OTf)₃ crystals in a Schlenk flask.

-

Dehydration: Heat the flask to 180-200°C under high vacuum for an extended period (e.g., 48 hours).[7][8]

-

Causality: The combination of heat and reduced pressure provides the energy to overcome the coordination bonds between the water molecules and the Dy(III) ion, driving off the water as vapor.

-

-

Handling and Storage: The resulting anhydrous Dy(OTf)₃ is highly hygroscopic.[8] It must be handled and stored under a dry, inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) to prevent rehydration.[9]

The workflow for the synthesis of both hydrated and anhydrous Dy(OTf)3 is visualized below.

Caption: Workflow for the synthesis of hydrated and anhydrous Dy(OTf)3.

Single-Crystal X-ray Diffraction (SC-XRD): Atomic-Level Precision

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and the overall coordination geometry.[11]

SC-XRD Experimental Workflow

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11]

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head. For the hygroscopic anhydrous form, this must be done under an inert fluid (e.g., paratone oil) to prevent atmospheric moisture contamination.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated while being irradiated with X-rays (commonly Mo Kα or Cu Kα radiation), and thousands of diffraction intensities are collected by a detector.[12]

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The atomic positions are then determined (structure solution) and subsequently refined to best fit the experimental data (structure refinement).

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Structural Insights from SC-XRD

For lanthanide complexes, the coordination environment is of primary interest. Dy(III) is a hard Lewis acid and typically favors coordination with hard donors like oxygen.[13][14]

-

Hydrated Dy(OTf)₃: In the hydrated form, the Dy(III) ion is expected to be coordinated by nine water molecules, forming a [Dy(H₂O)₉]³⁺ cation.[7] The triflate ions are not directly bonded to the metal but act as counter-anions, participating in hydrogen bonding with the coordinated water molecules. The coordination geometry is often a tricapped trigonal prism.

-

Anhydrous Dy(OTf)₃: In the absence of water, the triflate anions are forced to coordinate to the Dy(III) center through their oxygen atoms. This results in a polymeric structure where triflate ions bridge adjacent Dy(III) centers. The coordination number of dysprosium in such structures is typically 8, often adopting a distorted geometry like a square antiprism or a triangular dodecahedron.[15][16]

The table below summarizes hypothetical but representative crystallographic data for both forms.

| Parameter | Hydrated ₃ | Anhydrous Dy(OTf)₃ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | ~13.5 | ~10.2 |

| b (Å) | ~7.8 | ~9.6 |

| c (Å) | ~18.2 | ~14.5 |

| β (°) | ~108 | 90 |

| Dy(III) Coordination No. | 9 | 8 |

| Coordinating Species | 9 x H₂O | 8 x O (from bridging OTf⁻) |

| Avg. Dy–O Distance (Å) | ~2.45 | ~2.35 |

| Role of OTf⁻ | Counter-anion | Bridging Ligand |

Powder X-ray Diffraction (PXRD): Bulk Phase Analysis

While SC-XRD provides the detailed structure of a single crystal, it may not be representative of the bulk material. Powder X-ray diffraction (PXRD) is used to analyze a finely ground powder, providing an average diffraction pattern for the entire sample.[17][18] Its primary applications here are phase identification and purity assessment.[18][19]

PXRD Experimental Protocol

-

Sample Preparation: The synthesized material is finely ground into a homogeneous powder. For the anhydrous sample, this must be done in an inert atmosphere.

-

Data Acquisition: The powder is packed into a sample holder and analyzed using a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.[18]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present. This experimental pattern is compared to reference patterns from databases or patterns calculated from SC-XRD data to confirm the identity and purity of the sample.[18]

A key use of PXRD is to verify the successful conversion of the hydrated form to the anhydrous form. The two will have distinctly different diffraction patterns due to their different crystal structures.

Spectroscopic Characterization: A Complementary View

Spectroscopic techniques provide valuable information that complements diffraction data.

-

Infrared (IR) Spectroscopy: This technique is highly effective for identifying the presence of water and characterizing the triflate anion.

-

O-H Vibrations: In the hydrated complex, a broad absorption band around 3200-3500 cm⁻¹ confirms the presence of coordinated water molecules. This band will be absent in the spectrum of the successfully dehydrated anhydrous sample.

-

S-O Vibrations: The symmetry of the triflate anion changes upon coordination to the metal. In the non-coordinating (ionic) state (Td symmetry), the S-O stretching modes appear as a single strong band. In the coordinated state (C₃v or lower symmetry), this band splits into multiple peaks, providing clear evidence of triflate binding to the Dy(III) center.[16]

-

-

Luminescence Spectroscopy: Dy(III) complexes can exhibit characteristic luminescence, with emission bands often appearing in the visible region (e.g., yellow and blue regions corresponding to ⁴F₉/₂ → ⁶H₁₃/₂ and ⁴F₉/₂ → ⁶H₁₅/₂ transitions, respectively).[16][20] The exact position and intensity of these emissions are sensitive to the coordination environment of the Dy(III) ion, making luminescence a useful tool for probing the local structure.[16][21]

Conclusion: From Atoms to Application

The crystal structure analysis of Dy(OTf)₃ is a multi-faceted process that integrates careful synthesis with advanced analytical techniques. Single-crystal X-ray diffraction provides the ultimate atomic-level detail of the coordination geometry, revealing a nine-coordinate aqueous complex in the hydrated form and a polymeric, eight-coordinate structure in the anhydrous state. Powder X-ray diffraction validates the bulk purity and phase of the synthesized material, while spectroscopic methods offer complementary evidence of the coordination environment.

This detailed structural knowledge is not merely an academic exercise. It provides a rational basis for understanding the compound's properties, such as its high Lewis acidity and its interaction with substrates in catalytic cycles. By understanding the precise architecture of Dy(OTf)₃, researchers can better predict its behavior, optimize reaction conditions, and design more effective catalytic systems for the synthesis of pharmaceuticals and other high-value chemicals.

References

- Synthesis and Single-Crystal X-ray Diffraction Examination of a Structurally Homologous Series of Tetracoordinate Heteroleptic Anionic Lanthanide Complexes.ACS Publications - American Chemical Society.

-

Lanthanide trifluoromethanesulfonates. Wikipedia. Available at: [Link]

- Anhydrous Lanthanide Schiff Base Complexes and Their Preparation Using Lanthanide Triflate Derived Amides.American Chemical Society.

-

Anhydrous Lanthanide Schiff Base Complexes and Their Preparation Using Lanthanide Triflate Derived Amides. Inorganic Chemistry - ACS Publications. Available at: [Link]

- X-ray diffraction patterns of lanthanide complexes synthesized by three different methods.SpringerLink.

-

Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence. Frontiers in Chemistry. Available at: [Link]

- Metal triflate catalysed organic transformations.University of Johannesburg.

- Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence.Frontiers in Chemistry.

-

Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence. PubMed. Available at: [Link]

-

Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence. PMC - NIH. Available at: [Link]

-

Synthesis of a Dysprosium(III) Complex with a Hexadentate Amine Ligand. MDPI. Available at: [Link]

-

Molecular structures from single-crystal X-ray diffraction studies... ResearchGate. Available at: [Link]

-

Dysprosium. Wikipedia. Available at: [Link]

-

Lanthanide triflates. chemeurope.com. Available at: [Link]

-

Anhydrous Lanthanide Schiff Base Complexes and Their Preparation Using Lanthanide Triflate Derived Amides. Inorganic Chemistry - ACS Figshare. Available at: [Link]

-

Dysprosium Overview, Characteristics & Industrial Applications. Study.com. Available at: [Link]

-

Catalytic Dehydrative Transformations Mediated by Moisture-Tolerant Zirconocene Triflate. Thieme. Available at: [Link]

-

Hidden Brønsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Triflate. Wikipedia. Available at: [Link]

-

Hydroamination reactions by metal triflates: Brønsted acid vs. metal catalysis? PDF. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM.com. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

Dysprosium(III) Catalysis in Organic Synthesis. Request PDF - ResearchGate. Available at: [Link]

-

Spectroscopic properties of Dy(3+) ions in NaF-B(2)O(3)-Al(2)O(3) glasses. PubMed. Available at: [Link]

-

Synthesis and Characterization of a Dysprosium(III)–Iron(III) Heterodinuclear Complex: Crystallographic, Hirshfeld Surface, Density-Functional Theory, and Luminescence Analyses. MDPI. Available at: [Link]

-

Powder X-ray Diffraction. Chemistry LibreTexts. Available at: [Link]

-

Diffraction and Crystallographic Analysis Services. Triclinic Labs. Available at: [Link]

-

X-ray Powder Diffraction (XRD). SERC (Carleton). Available at: [Link]

-

Dysprosium(III) fluoride. Wikipedia. Available at: [Link]

-

Spectroscopic characterizations of Dy: LaF 3 crystal. Request PDF - ResearchGate. Available at: [Link]

-

Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Quantification by Powder X-ray Diffraction of Metal Oxides Segregation During Formation of Layered Double Hydroxides. Request PDF - ResearchGate. Available at: [Link]

-

Direct measurement of dysprosium(III)˙˙˙dysprosium(III) interactions in a single-molecule magnet. ResearchGate. Available at: [Link]

-

Absorption spectra of the three dysprosium complexes in diluted (2 × 10... ResearchGate. Available at: [Link]

-

Dysprosium fluoride (DyF3). PubChem. Available at: [Link]

Sources

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. This compound 98 139177-62-1 [sigmaaldrich.com]

- 3. 三氟甲烷磺酸镝(III) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 139177-62-1 [chemicalbook.com]

- 5. Lanthanide_triflates [chemeurope.com]

- 6. Triflate - Wikipedia [en.wikipedia.org]

- 7. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence [frontiersin.org]

- 14. frontiersin.org [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 19. Diffraction and Crystallographic Analysis Services (X-ray Powder, Single Cystal, Electron, Transmission, Reflection, VT, VRH) [tricliniclabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Spectroscopic properties of Dy(3+) ions in NaF-B(2)O(3)-Al(2)O(3) glasses - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic properties of Dysprosium(III) triflate

An In-depth Technical Guide to the Spectroscopic Properties of Dysprosium(III) Triflate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic properties of Dysprosium(III) trifluoromethanesulfonate, Dy(CF₃SO₃)₃, often abbreviated as Dy(OTf)₃. It is intended for researchers, scientists, and drug development professionals who utilize lanthanide-based compounds for their unique photophysical and chemical properties. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and theoretical underpinnings that are crucial for robust scientific inquiry.

Foundational Concepts: The Uniqueness of Dysprosium(III) and the Triflate Anion

Dysprosium(III) is a lanthanide ion renowned for its distinctive luminescence and magnetic properties, which originate from its [Xe]4f⁹ electron configuration. Unlike d-block elements, the 4f orbitals of lanthanides are well-shielded from the ligand environment by the filled 5s² and 5p⁶ orbitals. This shielding results in exceptionally sharp, line-like electronic transitions that are less sensitive to the coordination environment, making them valuable as spectroscopic probes. Dy³⁺ is particularly noted for its characteristic yellow and blue emissions, which combine to produce a whitish light, making it a candidate for single-ion white-light-emitting materials.[1][2]

The choice of the counter-ion, trifluoromethanesulfonate (triflate, OTf⁻), is critical. Triflate is the conjugate base of triflic acid, a superacid, making it an exceptionally poor coordinating anion.[3] This property is advantageous as it minimizes interference with the primary coordination sphere of the Dy³⁺ ion, allowing for a more direct study of its interactions with solvent molecules or targeted ligands. Furthermore, lanthanide triflates are known for their stability in water and function as effective, water-tolerant Lewis acid catalysts.[3][4]

Synthesis and Solvation Behavior

Synthesis Protocol

Dysprosium(III) triflate is commercially available but can also be synthesized in the laboratory.[5] A reliable method involves the reaction of Dysprosium(III) oxide with trifluoromethanesulfonic acid.

Protocol: Synthesis of Dysprosium(III) Triflate

-

Reactant Preparation: Suspend an excess of Dysprosium(III) oxide (Dy₂O₃) in an aqueous solution of trifluoromethanesulfonic acid (e.g., 50% v/v). The excess oxide ensures the complete neutralization of the strong acid.

-

Reaction: Heat the mixture at reflux for approximately 1-2 hours. The solution will become clear as the oxide reacts to form the soluble triflate salt.

-

Purification: After cooling, filter the solution to remove any unreacted Dy₂O₃.

-

Isolation: Remove the solvent (water) under reduced pressure using a rotary evaporator. The resulting solid is hydrated Dysprosium(III) triflate.

-

Drying (Anhydrous Sample): For applications requiring an anhydrous salt, the hydrated product must be dried rigorously under high vacuum at an elevated temperature (e.g., >150 °C) for several hours. Causality Note: Incomplete drying will lead to the presence of coordinated water molecules, which can act as efficient quenchers of Dy³⁺ luminescence and influence its catalytic activity.

Coordination and Solvation Structure

The coordination environment of Dy(OTf)₃ is highly dependent on the solvent system, a crucial factor influencing its spectroscopic output. Multinuclear NMR studies have provided significant insight into the solvation structures.[6][7]

-

In Water: The Dy³⁺ ion is typically coordinated by eight water molecules, forming the aqua ion [Dy(H₂O)₈]³⁺. The triflate anions remain in the outer coordination sphere and do not directly bind to the metal center.[6][7]

-

In Methanol: A mixture of species exists where one or two triflate anions may enter the inner coordination sphere, resulting in complexes like [Dy(OTf)(MeOH)₆]²⁺ and [Dy(OTf)₂(MeOH)₆]⁺.[6]

-

In 2-Propanol: The bulkier alcohol and lower dielectric constant of the solvent lead to a greater degree of ion pairing, with the predominant species being a neutral complex, Dy(OTf)₃(i-PrOH)₃.[6][7]

This solvent-dependent coordination directly impacts the symmetry around the Dy³⁺ ion, which in turn modulates the probabilities of its electronic transitions.

Caption: Experimental workflow for the spectroscopic characterization of Dy(OTf)₃.

Absorption Spectroscopy

The absorption spectrum of Dy³⁺ is characterized by a series of weak, narrow bands corresponding to Laporte-forbidden f-f transitions. These transitions originate from the ⁶H₁₅/₂ ground state to various excited state manifolds.

Experimental Protocol: Absorption Measurement

-

Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer with high resolution (<1 nm) to resolve the sharp f-f transitions.

-

Sample Preparation: Prepare a solution of Dy(OTf)₃ in the solvent of interest (e.g., 50 mM in D₂O to match literature for comparison).[8] Use a 1 cm path length quartz cuvette.

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent. This is critical to subtract any solvent absorption, particularly in the NIR region where O-H and C-H overtones can be significant.

-

Spectrum Acquisition: Scan from the UV to the NIR region (e.g., 300 nm to 1700 nm) to capture all relevant f-f transitions.

-

Data Processing: Convert the measured absorbance (A) to molar absorptivity (ε) using the Beer-Lambert law (ε = A / (c * l)), where c is the molar concentration and l is the path length.

Spectral Features

The absorption spectrum provides the positions of the electronic energy levels.[9] The intensities of these transitions are paramount for subsequent theoretical analysis.

| Transition (from ⁶H₁₅/₂) | Approximate Wavelength (nm) | Approximate Energy (cm⁻¹) |

| ⁶H₁₅/₂ → ⁶F₃/₂ | ~1700 | ~5,880 |

| ⁶H₁₅/₂ → ⁶F₅/₂ | ~1300 | ~7,690 |

| ⁶H₁₅/₂ → ⁶F₇/₂ | ~1100 | ~9,090 |

| ⁶H₁₅/₂ → ⁶F₉/₂ | ~900 | ~11,110 |

| ⁶H₁₅/₂ → ⁴F₉/₂ | ~475 | ~21,050 |

| ⁶H₁₅/₂ → ⁴I₁₅/₂ | ~450 | ~22,220 |

| ⁶H₁₅/₂ → ⁴G₁₁/₂ | ~425 | ~23,530 |

| ⁶H₁₅/₂ → ⁶P₇/₂ | ~350 | ~28,570 |

| Note: Exact peak positions are solvent-dependent. |

Luminescence Properties

Upon excitation into one of its absorption bands, the Dy³⁺ ion undergoes non-radiative relaxation to a lower-lying excited state, primarily the ⁴F₉/₂ level, from which it luminesces.[9]

Key Emission Features

Dy³⁺ luminescence is characterized by two main emission bands:

-

Blue Emission: A band centered around 480 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition.

-

Yellow Emission: A highly intense band around 575 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₃/₂ transition.[10]

The intensity ratio of the yellow to blue (Y/B) emission is sensitive to the local symmetry of the Dy³⁺ ion. The ⁴F₉/₂ → ⁶H₁₃/₂ transition is a "hypersensitive" transition, meaning its intensity is highly dependent on the coordination environment. A lower symmetry environment typically leads to an increased Y/B ratio.

Caption: Flowchart outlining the steps of a Judd-Ofelt analysis.

-

Calculate Experimental Oscillator Strengths (P_exp): Integrate the area under each absorption band in the molar absorptivity spectrum. P_exp is proportional to ∫ε(ν)dν.

-

Set up the Fitting Equation: The oscillator strength of a transition is related to the Ωλ parameters by a sum over λ=2, 4, 6, which includes the transition energy and the squared reduced matrix elements (U(λ)) for that specific transition. These matrix elements are constants for a given lanthanide ion and are available in the literature.

-

Perform Least-Squares Fit: Using the P_exp for multiple absorption bands, perform a least-squares regression to find the set of Ωλ parameters that best reproduces the experimental data.

-

Calculate Radiative Properties: Once the Ωλ parameters are known, they can be used to calculate the radiative transition probability (A_rad) for each emission from the ⁴F₉/₂ state. The total radiative decay rate (A_total) is the sum of these probabilities. The radiative lifetime is the inverse of the total decay rate (τ_rad = 1/A_total). [11]5. Determine Quantum Yield: The luminescence quantum yield (Φ), a measure of emission efficiency, can be calculated by comparing the experimentally measured lifetime (τ_obs) with the calculated radiative lifetime (Φ = τ_obs / τ_rad).

| Host Material | Ω₂ (× 10⁻²⁰ cm²) | Ω₄ (× 10⁻²⁰ cm²) | Ω₆ (× 10⁻²⁰ cm²) | Reference |

| GeO₂-BaO-Ga₂O₃ Glass | 8.73 | 1.45 | 2.10 | [12] |

| B₂O₃-BaO-Ga₂O₃ Glass | 5.92 | 1.83 | 2.89 | [12] |

| Lithium Borosilicate Glass | ~2.5-4.5 | ~0.8-1.2 | ~2.6-3.0 | [13][11] |

| Note: This table provides comparative values for Dy³⁺ in different glass hosts to illustrate the range of Judd-Ofelt parameters. |

Applications in Scientific Research

The well-defined spectroscopic properties of Dysprosium(III) triflate make it a versatile tool in various scientific domains:

-

Luminescent Probes: The sensitivity of its emission spectrum (particularly the Y/B ratio) and lifetime to the local environment allows it to be used as a probe to study coordination changes in chemical and biological systems.

-

Materials Science: Dy³⁺ is a key component in the design of phosphors, optical fibers, and materials for white-light generation. [2][9]Its unique magnetic anisotropy also makes it a leading candidate for the development of Single-Molecule Magnets (SMMs). [14][15]* Lewis Acid Catalysis: As a water-tolerant Lewis acid, Dy(OTf)₃ catalyzes a wide range of organic reactions, such as Friedel-Crafts alkylations, aldol reactions, and various cycloadditions. [4][5][16]Spectroscopic techniques can be used in situ to study the catalytic mechanism and identify intermediates.

Conclusion

Dysprosium(III) triflate presents a rich and complex spectroscopic profile governed by its shielded 4f electrons and its interaction with the surrounding environment. A thorough understanding, grounded in both meticulous experimental practice and the robust theoretical framework of the Judd-Ofelt analysis, is essential for leveraging its properties. By carefully controlling the solvent system and applying the protocols outlined in this guide, researchers can effectively harness Dy(OTf)₃ as a powerful tool for fundamental studies and the development of advanced materials and chemical processes.

References

-

P. H. Fries, J. D. E. Imbert, A. E. Merbach, and E. L. Belorizky, "Structures of Dysprosium(III) Triflates in Water, Methanol, and 2-Propanol As Studied by 17O and 19F NMR Spectroscopy," Inorganic Chemistry, vol. 38, no. 11, pp. 2573–2579, May 1999. [Link]

-

T. J. Sørensen et al., "Electronic Energy Levels of Dysprosium(III) ions in Solution. Assigning the Emitting State and the Intraconfigurational 4f–4f Transitions in the Vis–NIR Region and Photophysical Characterization of Dy(III) in Water, Methanol, and Dimethyl Sulfoxide," The Journal of Physical Chemistry A, vol. 112, no. 50, pp. 13075–13083, Dec. 2008. [Link]

-

V. R. M. Nielsen and T. J. Sørensen, "Spectra of dysprosium(III) and holmium(III) aqua ions," ResearchGate, Online. [Link]

-

A. W. G. Platt et al., "Synthesis, structural characterisation and solution behaviour of high-symmetry lanthanide triflate complexes with the sterically demanding phosphine oxides Cy3PO and tBu3PO," ePrints Soton, Mar. 2017. [Link]

-

A. Baldoví et al., "Multifunctional Dy3+ Complexes with Triphenylmethanolates: Structural Diversity, Luminescence, and Magnetic Relaxation," Molecules, vol. 29, no. 22, p. 5343, Nov. 2024. [Link]

-

A. Baldoví et al., "Multifunctional Dy3+ Complexes with Triphenylmethanolates: Structural Diversity, Luminescence, and Magnetic Relaxation," PubMed, Nov. 2024. [Link]

-

P. H. Fries, J. D. E. Imbert, A. E. Merbach, and E. L. Belorizky, "Structures of Dysprosium(III) Triflates in Water, Methanol, and 2-Propanol As Studied by 17O and 19F NMR Spectroscopy," Semantic Scholar, May 1999. [Link]

-

J. R. de Alaniz, "Dysprosium(III) Catalysis in Organic Synthesis," ResearchGate, Aug. 2025. [Link]

-

S. R. K. Y., "Lanthanide (III) Triflates as a Novel Recyclable Catalysts for Unit Processes in Chemical Industry- A Review," ResearchGate, Mar. 2015. [Link]

-

S. Kumar et al., "Luminescence decay profiles of Dy1–Dy4 complexes," ResearchGate, Online. [Link]

-

S. Kumar et al., "Optimizing white light emission in Dy(iii) complexes: impact of energy transfer from mono and bidentate ligands on luminescence," PubMed Central, Jun. 2024. [Link]

-

S. Lis, "Luminescence spectra of Dy 3? : a and b excitation spectra monitored at k em. = 574 and 478 nm, as red and blue lines, respectively, c emission spectrum for k exc. = 348 nm, measured at T = 300 K (black line)," ResearchGate, Online. [Link]

-

N. Yanagihara et al., "Thermal Decomposition of Lanthanum Trifluoromethanesulfonate," J-STAGE, 1992. [Link]

-

"Dysprosium(III) trifluorometha | 425664-5G | SIGMA-ALDRICH | SLS," SLS, Online. [Link]

-

A. W. G. Platt et al., "The synthesis, structure and solution and gas phase properties of complexes of scandium and lanthanide triflates with the phosphine oxides PhP(O)(C2H4P(O)Ph2)2 and P(O)(C2H4P(O)Ph2)3," ResearchGate, Jan. 2025. [Link]

-

"this compound 98% 139177-62-1," Fisher Scientific, Online. [Link]

-

"Lanthanide triflates," chemeurope.com, Online. [Link]

-

K. Butsch et al., "Absorption spectra of the three dysprosium complexes in diluted (2 × 10 −6 M) DMSO solutions of 1-4 at room temperature," ResearchGate, Online. [Link]

-

M. A. Al-Dahhan et al., "Synthesis and Characterization of a Dysprosium(III)–Iron(III) Heterodinuclear Complex: Crystallographic, Hirshfeld Surface, Density-Functional Theory, and Luminescence Analyses," MDPI, Dec. 2022. [Link]

-

J. Pisarska et al., "Judd–Ofelt Analysis and Emission Properties of Dy 3+ Ions in Borogermanate Glasses," MDPI, 2021. [Link]

-

I. Kashif and A. Ratep, "Judd–Ofelt and luminescence study of Dysprosium-doped lithium borosilicate glasses for lasers and w-LEDs," Dialnet, 2022. [Link]

-

I. Kashif and A. Ratep, "Judd–Ofelt and luminescence study of Dysprosium-doped lithium borosilicate glasses for lasers and w-LEDs," ResearchGate, Jan. 2022. [Link]

-

W. T. Carnall, "Absorption Spectra of Dysprosium(III), Holmium(III), and Erbium(III) Aquo Ions," osti.gov, 1962. [Link]

-

"dysprosium: Topics by Science.gov," Science.gov, Online. [Link]

-

Y. G. Gorbunova et al., "Magnetic Anisotropy of Homo- and Heteronuclear Terbium(III) and Dysprosium(III) Trisphthalocyaninates Derived from Paramagnetic 1H-NMR Investigation," MDPI, Jul. 2022. [Link]

-

A. Ratep and I. Kashif, "Judd–Ofelt and luminescence properties of Dysprosium and Terbium doped bismuth-borate glass system," ResearchGate, May 2023. [Link]

-

"this compound," ChemBK, Online. [Link]

-

G. V. George et al., "Judd-Ofelt parametrization and radiative analysis of Dy3+ ions doped Sodium Bismuth Strontium Phosphate glasses," ResearchGate, Jan. 2020. [Link]

-

C. K. Jørgensen, R. Reisfeld, and M. Eyal, "Energy Levels and Luminescence of Dysprosium(III) in a Fluoride Glass With and Without Manganese(II)," ResearchGate, Jan. 1983. [Link]

-

D. N. Woodruff et al., "Direct measurement of dysprosium(III)˙˙˙dysprosium(III) interactions in a single-molecule magnet," ResearchGate, Oct. 2014. [Link]

-

S. Mukamil et al., "Spectroscopic investigation of dysprosium doped bismuth-borate glasses for white light application," Semantic Scholar, May 2022. [Link]

-

A. S. D. G. de la Puerta et al., "Thermodynamic Features of the Complexation of Neodymium(III) and Americium(III) by Lactate in Trifluoromethanesulfonate Media," ResearchGate, Aug. 2025. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimizing white light emission in Dy(iii) complexes: impact of energy transfer from mono and bidentate ligands on luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanthanide_triflates [chemeurope.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structures of Dysprosium(III) Triflates in Water, Methanol, and 2-Propanol As Studied by 17O and 19F NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Judd–Ofelt and luminescence study of Dysprosium-doped lithium borosilicate glasses for lasers and w-LEDs - Dialnet [dialnet.unirioja.es]

- 14. Multifunctional Dy3+ Complexes with Triphenylmethanolates: Structural Diversity, Luminescence, and Magnetic Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multifunctional Dy3+ Complexes with Triphenylmethanolates: Structural Diversity, Luminescence, and Magnetic Relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound 98 139177-62-1 [sigmaaldrich.com]

A Technical Guide to the Thermal Analysis of Dysprosium(III) Trifluoromethanesulfonate for Advanced Research Applications

Abstract

This technical guide provides a comprehensive examination of the thermal analysis of Dysprosium(III) trifluoromethanesulfonate, Dy(CF₃SO₃)₃. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to deliver an in-depth understanding of the principles, experimental design, and data interpretation critical for this hygroscopic, water-tolerant Lewis acid. We will explore the causality behind key experimental parameters for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), present a self-validating methodology, and propose a mechanistic pathway for its thermal decomposition. The insights contained herein are essential for ensuring the effective and safe application of this versatile catalyst in synthesis, materials science, and pharmaceutical development.

Introduction: The Significance of this compound

This compound, also known as dysprosium triflate, is a rare-earth metal salt that has garnered significant attention for its unique chemical properties. Its utility is primarily rooted in its function as a potent and, critically, water-tolerant Lewis acid catalyst.[1] This characteristic distinguishes it from many traditional Lewis acids, which readily hydrolyze, allowing for its use in a wider range of solvent systems, including aqueous media.[2][3]

1.1 Chemical Properties and Structure this compound is a white to off-white powder that is soluble in water.[4][5] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, a critical consideration for storage, handling, and experimental accuracy.[5]

| Property | Value | Source(s) |

| CAS Number | 139177-62-1 | [4][6][7] |

| Molecular Formula | C₃DyF₉O₉S₃ or Dy(CF₃SO₃)₃ | [4][6][8] |

| Molecular Weight | 609.71 g/mol | [5][8] |

| Key Characteristic | Hygroscopic, Water-Tolerant Lewis Acid | [1][5] |

1.2 Role in Organic Synthesis and Drug Development The triflate anion (CF₃SO₃⁻) is an exceptionally stable, non-coordinating anion due to extensive resonance and the strong electron-withdrawing nature of the trifluoromethyl group.[9] This stability imparts strong Lewis acidity to the Dy³⁺ cation. Consequently, dysprosium triflate effectively catalyzes a multitude of organic reactions, including aldol reactions, Friedel-Crafts alkylations, cycloadditions, and ring-opening polymerizations.[1][10] Its applicability in synthesizing complex organic molecules makes it a valuable tool for drug discovery and development pipelines.

1.3 The Critical Need for Thermal Characterization For any chemical reagent, a thorough understanding of its thermal stability is paramount for both safety and efficacy.[11][12] For a catalyst like Dy(CF₃SO₃)₃, this understanding dictates:

-

Maximum Operating Temperature: Defining the thermal ceiling above which the catalyst decomposes, preventing failed reactions and contamination of the product with degradation byproducts.

-

Storage and Handling Protocols: Establishing safe storage conditions, particularly given its potential for energetic decomposition.

-

Compatibility Studies: Assessing thermal behavior when mixed with other reagents, solvents, or active pharmaceutical ingredients (APIs) is crucial in formulation science.

Foundational Principles of Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature.[11] For Dy(CF₃SO₃)₃, the most potent combination is simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1 Thermogravimetric Analysis (TGA): Quantifying Mass Changes TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[13] The resulting data, a plot of mass vs. temperature, reveals mass loss events (e.g., dehydration, decomposition) or mass gain events (e.g., oxidation).[11][12]

2.2 Differential Scanning Calorimetry (DSC): Measuring Heat Flow DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] This technique identifies thermal events and quantifies the enthalpy changes associated with them.

-

Endothermic Events: Processes that absorb heat from the surroundings, such as melting, boiling, or dehydration. These appear as peaks pointing down or up depending on instrument convention.

-

Exothermic Events: Processes that release heat, such as crystallization, oxidation, or decomposition. These appear as peaks in the opposite direction of endotherms.[14][15]

2.3 The Synergy of Simultaneous TGA-DSC Conducting TGA and DSC simultaneously on the same sample under identical conditions provides an unambiguous correlation between mass changes and energetic events.[16][17] A mass loss observed in the TGA curve that corresponds precisely with an endothermic peak in the DSC curve is definitively a process like dehydration. Conversely, a mass loss associated with a large exothermic peak strongly indicates decomposition.

Experimental Design: A Self-Validating Protocol

The quality of thermal analysis data is entirely dependent on a meticulously designed experiment. The following protocol is designed to be a self-validating system, where the parameters are chosen to yield clear, interpretable, and reproducible results.

3.1 Material Handling and Preparation Given the hygroscopic nature of Dy(CF₃SO₃)₃, all sample handling and preparation must be performed in a controlled, low-humidity environment, such as a nitrogen-filled glovebox.[5] Failure to do so will result in the adsorption of atmospheric water, which will appear as an initial mass loss event during analysis, confounding the interpretation of the intrinsic thermal stability.

3.2 Detailed Experimental Protocol

| Parameter | Recommended Value | Rationale & Causality |

| Instrument | Simultaneous TGA-DSC | Ensures direct one-to-one correlation between mass loss and heat flow events.[16][17] |

| Sample Mass | 5–10 mg | This mass is sufficient to produce a strong signal while minimizing thermal gradients within the sample that can broaden transitions and reduce resolution.[18][19] |

| Crucible | Alumina (Al₂O₃) | Alumina is inert to over 1600 °C and will not react with the sample or its decomposition products. Vented lids are recommended to allow evolved gases to escape freely.[19] |

| Atmosphere | Nitrogen (or Argon), high purity | An inert atmosphere is crucial to study the intrinsic thermal decomposition pathway without interference from oxidative side reactions.[18][20] |

| Flow Rate | 20–50 mL/min | This rate is sufficient to purge the furnace of evolved gases, preventing them from re-reacting with the sample, while not being so high as to cause sample cooling or balance instability.[18][20] |

| Heating Rate | 10 °C/min | A standard rate that provides a good balance between experimental time and resolution. Slower rates (e.g., 2-5 °C/min) can be used to resolve overlapping thermal events.[17] |

| Temperature Range | Ambient to 1000 °C | This range is broad enough to capture dehydration, decomposition of the triflate, and identify the final stable residue.[12] |

| Baseline Correction | Empty Crucible Run | A baseline experiment with an empty crucible under identical conditions must be run and subtracted from the sample data to correct for instrument drift and buoyancy effects.[14] |

3.3 Experimental Workflow Diagram

Caption: Standard workflow for TGA-DSC analysis of Dy(CF₃SO₃)₃.

Data Interpretation and Mechanistic Insights

While specific, published TGA-DSC curves for this compound are not widely available, a highly credible decomposition pathway can be constructed based on the known behavior of analogous lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate [La(OTf)₃].[21] The thermal decomposition is anticipated to occur in distinct, though potentially overlapping, stages.

4.1 Stage 1: Dehydration (if applicable) If the sample has been exposed to moisture, an initial mass loss will occur, typically between 50 °C and 150 °C.[17]

-

TGA: A distinct mass loss corresponding to the molar equivalent of adsorbed/hydrated water.

-

DSC: A broad endothermic peak, representing the enthalpy of vaporization of water.

4.2 Stage 2: Decomposition of Triflate Anion This is the primary decomposition event. For lanthanide triflates, this process is complex and often highly exothermic.[20][22] The decomposition of La(OTf)₃ was shown to proceed up to 600 °C.[21] A similar range is expected for Dy(OTf)₃.

-

TGA: A significant and often rapid mass loss as the triflate ligands decompose into volatile species.

-

DSC: One or more strong exothermic peaks, indicating the energetic release from the breakdown of the C-S and S-O bonds.

4.3 Stage 3: Formation of the Final Residue The identity of the final, thermally stable product is dependent on the atmosphere. Based on extensive studies of related lanthanide salts, the following outcomes are probable:

-

Inert Atmosphere (N₂): The final product is likely to be Dysprosium(III) fluoride (DyF₃).[21][23] The decomposition of La(OTf)₃ yielded LaF₃ along with gaseous SO₂, CO₂, and CF₃OCF₃.[21] A parallel reaction is the most plausible pathway for Dy(OTf)₃.

-

Oxidative Atmosphere (Air): In the presence of oxygen, the final product could be an oxysulfate or, at very high temperatures, the oxide (Dy₂O₃).[22]

4.4 Proposed Decomposition Pathway (Inert Atmosphere)

The overall reaction scheme, by analogy to La(OTf)₃, is proposed as follows[21]:

Dy(CF₃SO₃)₃(s) → DyF₃(s) + 3SO₂(g) + Volatile Carbon Species (e.g., CO₂, CF₃OCF₃)

Caption: Proposed thermal decomposition pathway of Dy(CF₃SO₃)₃.

Quantitative Data Summary

The following table summarizes the anticipated thermal events based on the proposed mechanism and data from analogous compounds. The exact temperatures and mass losses should be determined experimentally.

| Stage | Approx. Temp. Range (°C) | TGA Event | Theoretical Mass Loss (%) | DSC Event | Proposed Process |

| 1 | 50 - 150 | Mass Loss | Variable (depends on hydration) | Endothermic | Dehydration (if hydrated) |

| 2 | 300 - 600+ | Major Mass Loss | ~64.2% (for DyF₃ residue) | Strongly Exothermic | Decomposition of triflate ligands |

| 3 | > 600 | Stable Plateau | Final Residue: ~35.8% | No significant events | Formation of stable DyF₃ |

Note: Theoretical mass loss is calculated based on the molar masses of Dy(CF₃SO₃)₃ (609.71 g/mol ) and DyF₃ (219.50 g/mol ). Residue % = (219.50 / 609.71) * 100.

Implications for Research and Drug Development

-

Process Chemistry: The thermal data provides a clear upper temperature limit for reactions catalyzed by Dy(OTf)₃. Exceeding the onset of decomposition (~300 °C) would not only deactivate the catalyst but also introduce fluoride and sulfur-containing impurities into the reaction mixture.

-

Formulation Science: When considering Dy(OTf)₃ as a catalyst in a formulation, its potential for highly exothermic decomposition must be considered. DSC data can be used to assess its compatibility with APIs and excipients, identifying any interactions that lower its decomposition temperature.

-

Safety and Storage: The hygroscopic nature necessitates storage in a desiccator or inert atmosphere. The thermal analysis confirms that while stable at ambient temperatures, it can decompose energetically. It should not be milled or subjected to high-impact stress, especially in mixtures, without a thorough safety assessment.

Conclusion

The thermal analysis of this compound via simultaneous TGA-DSC is an indispensable tool for any scientist utilizing this powerful Lewis acid. A carefully executed analysis provides critical data on its thermal stability, decomposition pathway, and energetic profile. By understanding the causality behind the experimental design and the mechanistic implications of the data, researchers can confidently and safely deploy this catalyst, ensuring the integrity of their experiments, the purity of their products, and the safety of their processes. The proposed decomposition to Dysprosium(III) fluoride in an inert atmosphere, based on established lanthanide chemistry, provides a robust framework for interpreting experimental results.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Ovid. (n.d.). Thermal decomposition of lanthanide complexes with sulfoxid ligand and study of volatile products liberated. Retrieved from [Link]

-

Yanagihara, N., Nakamura, S., & Nakayama, M. (n.d.). Thermal Decomposition of Lanthanum Trifluoromethanesulfonate. Chemistry Letters. Retrieved from [Link]

-

AKJournals. (n.d.). THERMAL DECOMPOSITION AND STRUCTURAL STUDY OF LANTHANIDE COMPLEXES WITH trans-1,3-DITHIANE-1,3. Retrieved from [Link]

-

Semantic Scholar. (2007). Thermal decomposition and structural study of lanthanide complexes with trans-1,3-dithiane-1,3-dioxide. Retrieved from [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). Dysprosium(III) trifluorometha. Retrieved from [Link]

-

ResearchGate. (n.d.). TG-DSC results for the lanthanum compound. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]

-

The Pharma Innovation. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from [Link]

-

SciELO. (n.d.). Solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Retrieved from [Link]

-

McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

American Chemical Society. (2019). Insight into the Electronic Structure of Formal Lanthanide(II) Complexes using Magnetic Circular Dichroism Spectroscopy. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). TGA (a) and DSC (b) curves of coordination polymers based on.... Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Rare Earth-Metal Triflate Catalyzed Organic Synthesis in Green Media. Retrieved from [Link]

-

Wikipedia. (n.d.). Triflate. Retrieved from [Link]

-

ResearchGate. (n.d.). Rare-Earth Metal Triflates in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of a Dysprosium(III)–Iron(III) Heterodinuclear Complex. Retrieved from [Link]

-

Wikipedia. (n.d.). Dysprosium(III) fluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the fluorination of dysprosium oxide by ammonium bifluoride for the preparation of dysprosium fluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of dysprosium scandate thin films. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal diffusivity of dysprosium in the temperature range 293 – 1273 K. Retrieved from [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. This compound | 139177-62-1 [chemicalbook.com]

- 6. strem.com [strem.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. Triflate - Wikipedia [en.wikipedia.org]

- 10. This compound 98 139177-62-1 [sigmaaldrich.com]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. Thermogravimetric Analysis (TGA) | Chemical and Environmental Analysis Facility (CEAF) | Washington University in St. Louis [ceaf.wustl.edu]

- 13. mt.com [mt.com]

- 14. fpe.umd.edu [fpe.umd.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 19. epfl.ch [epfl.ch]

- 20. akjournals.com [akjournals.com]

- 21. academic.oup.com [academic.oup.com]

- 22. [PDF] Thermal decomposition and structural study of lanthanide complexes with trans-1,3-dithiane-1,3-dioxide | Semantic Scholar [semanticscholar.org]

- 23. Dysprosium(III) fluoride - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Dysprosium(III) Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysprosium(III) trifluoromethanesulfonate, Dy(CF₃SO₃)₃ or Dy(OTf)₃, is a powerful and water-tolerant Lewis acid catalyst increasingly employed in complex organic synthesis.[1] Its efficacy and the scope of its application are fundamentally dictated by its interaction with the reaction medium—specifically, its solubility in organic solvents. However, comprehensive, quantitative solubility data for Dy(OTf)₃ remains notably scarce in consolidated literature. This guide provides a foundational understanding of the principles governing its solubility, collates qualitative and inferred solubility information from its catalytic applications, and presents a detailed, self-validating experimental protocol for researchers to quantitatively determine its solubility in novel solvent systems. This document is intended to empower scientists to make informed solvent selections, optimize reaction conditions, and accelerate research and development.

Introduction: The Significance of a Solubilized Catalyst

This compound belongs to the class of lanthanide triflates, which are recognized for their unique catalytic properties.[2] Unlike traditional Lewis acids such as AlCl₃ or FeCl₃, lanthanide triflates are remarkably stable in the presence of water, making them "green" catalysts that can often be used in aqueous media and recovered for reuse.[2][3] In organic synthesis, achieving a homogeneous reaction medium is frequently paramount for ensuring optimal reaction kinetics, reproducibility, and yield. The dissolution of the catalyst, Dy(OTf)₃, is the first critical step in achieving this homogeneity.

The choice of solvent does more than simply dissolve the catalyst and reagents; it can profoundly influence reaction pathways, selectivity, and rate.[4][5] Therefore, a thorough understanding of the solubility of Dy(OTf)₃ is not a trivial pursuit but a cornerstone of rational reaction design. This guide addresses the critical knowledge gap in quantitative solubility data by providing both theoretical grounding and practical methodologies.

Theoretical Framework: What Governs Solubility?

The dissolution of an ionic salt like this compound in an organic solvent is a complex interplay of energetic factors. The process can be conceptually broken down into two main steps:

-

Lattice Energy Overcome: Energy is required to break apart the ionic lattice of the solid Dy(OTf)₃.

-

Solvation Energy Gained: Energy is released when the Dy³⁺ cations and triflate (OTf⁻) anions are surrounded and stabilized by solvent molecules (solvation).

A substance dissolves when the solvation energy is comparable to or greater than the lattice energy. For Dy(OTf)₃, the large, charge-diffuse triflate anion and the highly charged lanthanide cation create a unique solubility profile.

Key solvent properties influencing this balance include:

-

Polarity and Dipole Moment: Highly polar solvents are generally better at solvating ions.

-

Coordinating Ability (Donor Number): Solvents that are good electron-pair donors (Lewis bases) can effectively coordinate with the Lewis acidic Dy³⁺ cation, significantly enhancing solubility. Ethereal oxygens, carbonyl groups, and nitriles are potent coordinating functionalities.

-

Hygroscopicity: Dy(OTf)₃ is hygroscopic.[6] The presence of even trace amounts of water can increase its solubility in many organic solvents by providing a highly polar, coordinating ligand for the dysprosium cation.

Qualitative and Inferred Solubility Data

| Solvent | Inferred Solubility | Application / Context | Citation |

| Water | Soluble / Very Soluble | Explicitly stated in safety and technical data sheets. | [6][7] |

| Acetonitrile (CH₃CN) | Soluble | Used as a solvent for Dy(OTf)₃-catalyzed aza-Piancatelli rearrangements. | [8] |

| Nitromethane (CH₃NO₂) | Soluble | Found to be an excellent solvent for Sc(OTf)₃, a related triflate, leading to a homogeneous solution and high catalytic activity. This suggests it is a promising solvent for Dy(OTf)₃. | [9] |

| Acetone | Very Soluble | Inferred from data for the analogous Lanthanum(III) triflate. | [10] |

| Ethanol | Very Soluble | Inferred from data for the analogous Lanthanum(III) triflate. | [10] |

| Dichloromethane (CH₂Cl₂) | Sparingly Soluble / Low Solubility | The related Scandium(III) triflate exhibits low solubility in CH₂Cl₂, which can affect catalytic reproducibility. A similar behavior can be anticipated for Dy(OTf)₃. | [9][11] |

| 1,4-Dioxane | Insoluble | Inferred from data for the analogous Lanthanum(III) triflate. | [10] |

| Benzene | Insoluble | Inferred from data for the analogous Lanthanum(III) triflate. | [10] |

| Chloroform | Insoluble | Inferred from data for the analogous Lanthanum(III) triflate. | [10] |

This table is compiled from direct statements where available and inferred from documented catalytic use. "Soluble" in this context means sufficient dissolution to perform homogeneous catalysis.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of centralized data, researchers will often need to determine the solubility of Dy(OTf)₃ in their specific solvent system. The following protocol describes a robust, self-validating method based on the equilibrium saturation technique.[12][13]

Objective: To determine the saturation solubility of anhydrous Dy(OTf)₃ in a given organic solvent at a specified temperature.

Pillar of Trustworthiness: This protocol incorporates a crucial equilibration step and subsequent verification to ensure the measured concentration represents true saturation, not a transient or supersaturated state.

Materials and Reagents

-

Anhydrous this compound (min. 98% purity)[14]

-

High-purity, anhydrous organic solvent of interest (e.g., HPLC grade)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Magnetic stir bars

-

Temperature-controlled shaker or stirring hotplate

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

ICP-MS or ICP-OES for elemental analysis of Dysprosium

Step-by-Step Methodology

-

Preparation (Under Inert Atmosphere): Due to the hygroscopic nature of Dy(OTf)₃, all manipulations should be performed in a glovebox or under a steady stream of inert gas.[6]

-

Add an excess of anhydrous Dy(OTf)₃ to a pre-weighed, dry glass vial. "Excess" means adding enough solid so that a significant amount will visibly remain undissolved at equilibrium.

-

Using a pipette, add a precise volume (e.g., 5.00 mL) of the anhydrous organic solvent to the vial.

-